2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide
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Overview
Description
2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C20H23NO2S. It is known for its unique structural features, which include an acetyl group, a trimethylphenyl group, and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide typically involves the reaction of 3-acetyl-2,4,6-trimethylbenzyl chloride with N-phenylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenylacetamide groups using reagents like sodium methoxide or sodium ethoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-N-phenylacetamide
- 2,4,6-trimethylphenyl derivatives
Uniqueness
2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetyl group, a trimethylphenyl group, and a phenylacetamide moiety sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-13-10-14(2)20(16(4)22)15(3)18(13)11-24-12-19(23)21-17-8-6-5-7-9-17/h5-10H,11-12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGETUGGKKWFDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CSCC(=O)NC2=CC=CC=C2)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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